molecular formula C19H21N5O2 B2702979 N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-06-2

N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No. B2702979
CAS RN: 483993-06-2
M. Wt: 351.41
InChI Key: OSCLOUIYZRSDAF-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as DMTTP, is a tetrazole-based compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Preclinical Evaluation

A study on Tepoxalin, a compound similar in structure, revealed its dual inhibition of cyclooxygenase and 5-lipoxygenase activities. Tepoxalin demonstrated significant oral anti-inflammatory effects without accumulating in plasma, indicating its potential for therapeutic applications without long-term residue concerns (Knight et al., 1996).

Photodynamic Therapy Applications

Research into zinc phthalocyanine derivatives with high singlet oxygen quantum yields identified compounds with significant potential for photodynamic therapy in cancer treatment. These compounds, characterized by their photophysical and photochemical properties, demonstrated effectiveness as Type II photosensitizers, highlighting their potential utility in therapeutic settings (Pişkin, Canpolat, & Öztürk, 2020).

Cell Growth and Drug Sensitivity Assays

The development of soluble tetrazolium/formazan assays for evaluating cell growth and drug sensitivity showcased the utility of tetrazolium compounds in biomedical research. These assays, providing direct absorbance readings without solubilization steps, offer a simplified method for assessing cellular pharmacology and biology, which could be applicable to a range of scientific investigations (Cory, Owen, Barltrop, & Cory, 1991).

Cyclooxygenase-2 Inhibition Studies

The synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide and its evaluation as a cyclooxygenase-2 inhibitor revealed insights into the compound's interactions within the enzyme's active site. This research provides a foundation for developing new anti-inflammatory drugs with specific target mechanisms, contributing to the broader field of medicinal chemistry and pharmacology (Al-Hourani et al., 2016).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-12-8-13(2)10-15(9-12)20-19(25)17(18-21-23-24-22-18)11-14-4-6-16(26-3)7-5-14/h4-10,17H,11H2,1-3H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCLOUIYZRSDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(CC2=CC=C(C=C2)OC)C3=NNN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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